molecular formula C10H16ClNO B1420935 3-methoxy-N-(propan-2-yl)aniline hydrochloride CAS No. 1240527-18-7

3-methoxy-N-(propan-2-yl)aniline hydrochloride

Cat. No.: B1420935
CAS No.: 1240527-18-7
M. Wt: 201.69 g/mol
InChI Key: XUJUOPYPVMWOJF-UHFFFAOYSA-N
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Description

3-Methoxy-N-(propan-2-yl)aniline hydrochloride is a secondary amine derivative featuring a methoxy group at the 3-position of the aromatic ring and an isopropylamine substituent. Its molecular formula is C₁₀H₁₅NO·HCl, with a molecular weight of approximately 201.7 g/mol (base compound: 165.23 g/mol + HCl: 36.46 g/mol) . The compound is available at ≥95% purity and is identified by CAS No. 1240527-18-7 . The hydrochloride salt form enhances solubility, making it suitable for pharmaceutical formulation and research applications, particularly as an intermediate in drug synthesis .

Properties

IUPAC Name

3-methoxy-N-propan-2-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(2)11-9-5-4-6-10(7-9)12-3;/h4-8,11H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJUOPYPVMWOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=CC=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(propan-2-yl)aniline hydrochloride typically involves the alkylation of 3-methoxyaniline with isopropyl halides under basic conditions. The reaction can be carried out using sodium or potassium carbonate as a base in a suitable solvent like dimethylformamide (DMF) or acetonitrile. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in controlling the reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-methoxy-N-(propan-2-yl)aniline hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy group activates the aromatic ring towards electrophiles, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

3-Methoxy-N-(propan-2-yl)aniline hydrochloride serves as a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical sectors. Its ability to undergo multiple chemical transformations, including oxidation and reduction reactions, enhances its utility in synthetic pathways.

Reaction Types

  • Oxidation : Can be oxidized to form quinone derivatives using agents like potassium permanganate.
  • Reduction : Reduced to yield corresponding amines using lithium aluminum hydride.
  • Substitution : Participates in electrophilic aromatic substitution reactions due to the activating effect of the methoxy group.

Biology

In biological research, this compound is utilized as a building block for synthesizing bioactive molecules. Its structural similarity to natural substrates allows for studies on enzyme-substrate interactions, which can provide insights into metabolic pathways.

Biological Activities

  • Anticancer Properties : Studies indicate that related compounds exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
  • Antidepressant Development : Derivatives synthesized from this compound have shown efficacy in alleviating depressive symptoms with fewer side effects compared to traditional antidepressants.

Medicine

The compound has promising applications in medicinal chemistry, particularly in developing new therapeutic agents. Its derivatives may possess pharmacological activities such as:

  • Anti-inflammatory effects
  • Analgesic properties

Research indicates that structural modifications can significantly influence the biological profile of its derivatives, impacting efficacy and selectivity towards target enzymes.

Industrial Applications

In industry, this compound is employed in producing dyes, pigments, and specialty chemicals. Its reactivity makes it a valuable component in various chemical processes, including:

  • Synthesis of active pharmaceutical ingredients (APIs)
  • Development of agrochemicals.

Case Studies and Research Findings

Several studies highlight the biological activity and potential therapeutic applications of compounds related to this compound:

Study FocusFindings
Anticancer ActivityCompounds similar to this aniline derivative showed significant cytotoxic effects against glioblastoma cells.
Antidepressant EfficacyDerivatives were effective in reducing depressive symptoms with fewer side effects compared to conventional treatments.
Mechanistic InsightsStructural modifications significantly altered biological profiles, impacting efficacy and specificity towards target enzymes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(propan-2-yl)aniline hydrochloride depends on its specific application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy group and the isopropyl group can influence the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical parameters of 3-methoxy-N-(propan-2-yl)aniline hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₀H₁₅NO·HCl ~201.7 Methoxy (3-), isopropylamine High solubility; pharmaceutical intermediates
3-Methyl-N-(propan-2-yl)aniline hydrochloride C₁₀H₁₅N·HCl ~185.7 Methyl (3-), isopropylamine Increased lipophilicity; agrochemicals
3-Fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride C₁₀H₁₄FNO·HCl ~219.7 Fluoro (3-), methoxy (4-) Enhanced metabolic stability; medicinal chemistry
2,4-Dimethyl-N-(propan-2-yl)aniline hydrochloride C₁₁H₁₇N·HCl ~199.7 Methyl (2-,4-), isopropylamine Steric hindrance; receptor studies
[4-Methoxy-3-(propan-2-yl)phenyl]methyl(methyl)amine hydrochloride C₁₂H₂₃NO·HCl ~249.8 Benzyl group, methylamine Extended conjugation; biochemical probes

Impact of Substituents on Properties

  • Methoxy Group : Enhances solubility via hydrogen bonding but reduces lipophilicity compared to methyl or halogen substituents .
  • Fluoro Group : Introduces electronegativity, improving metabolic stability and binding affinity in receptor-targeted compounds .
  • Hydrochloride Salt : Improves crystallinity and solubility, critical for drug formulation .

Pharmaceutical Relevance

  • Intermediate Utility : The compound serves as a precursor in synthesizing complex molecules, such as Schiff bases (used in antibiotics and antitumor agents) .
  • Receptor Studies : Analogous structures with fluorine or methyl groups are employed in studying neurotransmitter receptors due to their electronic and steric effects .

Industrial and Agrochemical Use

  • Methyl-substituted analogs are utilized in agrochemicals for their stability under environmental conditions .
  • The benzylamine derivative (C₁₂H₂₃NO·HCl) is explored in biochemical assays for its extended aromatic system .

Biological Activity

3-Methoxy-N-(propan-2-yl)aniline hydrochloride (CAS No. 1240527-18-7) is an organic compound with significant potential in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the molecular formula C10H15ClNC_{10}H_{15}ClN and a molecular weight of 201.7 g/mol. It features a methoxy group at the para position of the aromatic ring and an isopropyl group attached to the nitrogen atom, which influences its chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various biochemical pathways, which can lead to altered cellular functions.
  • Receptor Binding : It can interact with cellular receptors, modulating signal transduction pathways that affect cell behavior.
  • DNA Interaction : Potential intercalation into DNA may influence gene expression and cellular proliferation.

Biological Activity Overview

Research indicates that this compound exhibits various pharmacological activities:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for antimicrobial drug development.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against cancer cell lines, contributing to its potential as an anticancer agent .
  • Anti-inflammatory Effects : The methoxy group enhances the compound's ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

Applications in Medicinal Chemistry

This compound serves as a precursor in the synthesis of various therapeutic agents, particularly antidepressants. Its derivatives are being explored for their efficacy in treating moderate to severe depression with improved safety profiles .

Table 1: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
3-MethoxyanilineLacks isopropyl groupLess sterically hindered; lower selectivity
N-IsopropylanilineLacks methoxy groupReduced reactivity towards electrophilic substitution
3-Methoxy-N-ethyl anilineEthyl group instead of isopropylDifferent steric and electronic properties
3-Methyl-N-(propan-2-yl)anilineMethyl group instead of methoxyAlters reactivity and binding characteristics

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds that share structural similarities with this compound:

  • Anticancer Activity : A study demonstrated that compounds similar to 3-methoxy-N-(propan-2-yl)aniline exhibit significant cytotoxicity against glioblastoma cells, suggesting potential applications in cancer therapy .
  • Antidepressant Development : Research indicated that derivatives synthesized from this compound have shown efficacy in alleviating depressive symptoms while minimizing side effects compared to traditional antidepressants.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that structural modifications can significantly alter the biological profile, impacting both efficacy and selectivity towards target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.